N-(2-Nitrophenyl)benzenesulfonamide
Overview
Description
“N-(2-Nitrophenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 6933-51-3 . It has a molecular weight of 278.29 .
Synthesis Analysis
A microwave-assisted approach has been developed for the synthesis of N-(2-nitrophenyl)benzenesulfonamides . A series of pyrabactin analogues containing nitrophenyl scaffold was obtained in excellent yields . Another method involves a tunable pair electrochemical process using reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) .Molecular Structure Analysis
The molecular formula of “N-(2-Nitrophenyl)benzenesulfonamide” is C12H10N2O4S . The InChI code is 1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Nitrophenyl)benzenesulfonamide” include a molecular weight of 278.29 . The compound has a molecular formula of C12H10N2O4S .Scientific Research Applications
Chemistry
“N-(2-Nitrophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10N2O4S . It is used in various chemical reactions and studies .
Results or Outcomes
Computational Studies
A related compound, “{(4-nitrophenyl)sulfonyl}tryptophan”, has been synthesized and studied using computational methods .
Application
This compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . It was then studied using various computational and spectroscopic methods .
Methods of Application
The compound was synthesized using an indirect method that avoids contamination of the product . Single crystals of the compound were formed from a methanolic solution using the slow evaporation method . The compound was then characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .
Results or Outcomes
The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .
Synthesis of Derivatives
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .
Application
This method is used to synthesize derivatives of N-phenylbenzenesulfonamide . The resulting compounds, N-(4-halo-2-nitrophenyl)benzenesulfonamides, could have various applications depending on their specific properties .
Methods of Application
The synthesis involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The specific metals used, as well as the conditions of the reaction, would depend on the desired derivative .
Results or Outcomes
The method shows highly practical chemoselective and functional group compatibility . This means it can be used to selectively synthesize specific derivatives of N-phenylbenzenesulfonamide .
Synthesis of Derivatives
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .
Application
This method is used to synthesize derivatives of N-phenylbenzenesulfonamide . The resulting compounds, N-(4-halo-2-nitrophenyl)benzenesulfonamides, could have various applications depending on their specific properties .
Methods of Application
The synthesis involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The specific metals used, as well as the conditions of the reaction, would depend on the desired derivative .
Results or Outcomes
The method shows highly practical chemoselective and functional group compatibility . This means it can be used to selectively synthesize specific derivatives of N-phenylbenzenesulfonamide .
Safety And Hazards
Future Directions
Future research could focus on the synthesis of more potent antibiotics, given that sulfonamides, which include “N-(2-Nitrophenyl)benzenesulfonamide”, are an important class of organic compounds with antibacterial activity . Additionally, the development of new synthesis methods, such as the microwave-assisted approach , could also be a focus of future research.
properties
IUPAC Name |
N-(2-nitrophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEQJQLZLZRQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301256 | |
Record name | N-(2-Nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Nitrophenyl)benzenesulfonamide | |
CAS RN |
6933-51-3 | |
Record name | MLS002920542 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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